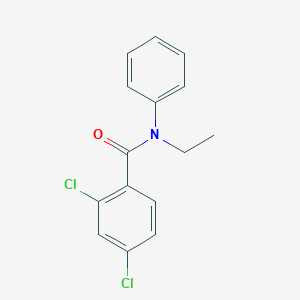

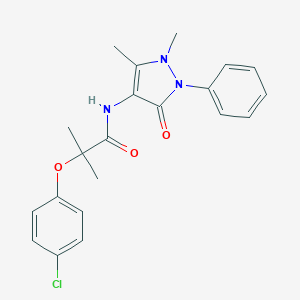

2,4-dichloro-N-ethyl-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-dichloro-N-ethyl-N-phenylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and flies. In

Mécanisme D'action

The mechanism of action of 2,4-dichloro-N-ethyl-N-phenylbenzamide is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect the presence of humans and other animals. This compound may also interfere with the insect's ability to locate its host by disrupting the chemical signals that insects use to find their prey.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects on insects. It can disrupt the function of insect olfactory receptors and interfere with the insect's nervous system. This compound can also affect the metabolism of insects, leading to changes in energy production and utilization.

Avantages Et Limitations Des Expériences En Laboratoire

2,4-dichloro-N-ethyl-N-phenylbenzamide is a widely used insect repellent that is readily available and relatively inexpensive. It is also effective against a wide range of insects, making it a useful tool for studying insect behavior and insecticide resistance. However, this compound can be toxic to some non-target organisms and may have unintended effects on the environment. It is important to use this compound responsibly and to follow all safety guidelines when working with this substance.

Orientations Futures

There are a number of possible future directions for research on 2,4-dichloro-N-ethyl-N-phenylbenzamide. One area of interest is the development of new insect repellents that are more effective and less toxic than this compound. Another area of research is the study of the environmental impact of this compound and other insect repellents. Finally, there is a need for more research on the mechanism of action of this compound and the biochemical and physiological effects of this substance on insects.

Méthodes De Synthèse

The synthesis of 2,4-dichloro-N-ethyl-N-phenylbenzamide involves the reaction of 2-chloroethylamine hydrochloride with N,N-dimethylbenzamide in the presence of sodium hydroxide. The resulting product is then chlorinated with thionyl chloride to form this compound. The overall reaction can be represented as follows:

Applications De Recherche Scientifique

2,4-dichloro-N-ethyl-N-phenylbenzamide is widely used in scientific research as an insect repellent. It is particularly useful in studies involving mosquitoes and other biting insects. This compound can be used to test the effectiveness of other insect repellents and to study the behavior of insects in the presence of repellents. This compound is also used in studies of insecticide resistance, as it can be used to test the susceptibility of insects to different insecticides.

Propriétés

Formule moléculaire |

C15H13Cl2NO |

|---|---|

Poids moléculaire |

294.2 g/mol |

Nom IUPAC |

2,4-dichloro-N-ethyl-N-phenylbenzamide |

InChI |

InChI=1S/C15H13Cl2NO/c1-2-18(12-6-4-3-5-7-12)15(19)13-9-8-11(16)10-14(13)17/h3-10H,2H2,1H3 |

Clé InChI |

FAESAQUGRWPMBQ-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

SMILES canonique |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250259.png)

![2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250275.png)

![4-bromo-N-[2-(2-hydroxyethoxy)ethyl]benzamide](/img/structure/B250295.png)

![Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B250303.png)